Cas no 29096-61-5 ((7-methylimidazo1,2-apyridin-3-yl)methanol)

(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic organic compound featuring a fused imidazopyridine core with a hydroxymethyl substituent at the 3-position and a methyl group at the 7-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The hydroxymethyl group enhances reactivity, enabling further functionalization through esterification, etherification, or oxidation. Its rigid bicyclic framework contributes to stability while maintaining compatibility with diverse reaction conditions. The compound’s well-defined molecular architecture makes it valuable for designing biologically active molecules, including kinase inhibitors or antimicrobial agents. High purity grades are available to ensure reproducibility in research and development processes.
(7-methylimidazo1,2-apyridin-3-yl)methanol structure
29096-61-5 structure
商品名:(7-methylimidazo1,2-apyridin-3-yl)methanol
CAS番号:29096-61-5
MF:C9H10N2O
メガワット:162.1885
MDL:MFCD11908293
CID:3166523
PubChem ID:10583114

(7-methylimidazo1,2-apyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • (7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL
    • Imidazo[1,2-a]pyridine-3-methanol, 7-methyl-
    • {7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}METHANOL
    • AM806302
    • imidazo[1,2-a]pyridine-3-methanol,7-methyl-
    • AKOS022236328
    • AS-66336
    • MFCD11908293
    • 29096-61-5
    • (7-methylimidazo1,2-apyridin-3-yl)methanol
    • MDL: MFCD11908293
    • インチ: 1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3
    • InChIKey: CTJAEQWPGMTOLP-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C1=C([H])N=C2C([H])=C(C([H])([H])[H])C([H])=C([H])N21

計算された属性

  • せいみつぶんしりょう: 162.079312947g/mol
  • どういたいしつりょう: 162.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 37.5

(7-methylimidazo1,2-apyridin-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M396280-10mg
(7-methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5
10mg
$ 50.00 2022-06-03
Alichem
A029198390-5g
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 95%
5g
$1025.64 2023-09-02
eNovation Chemicals LLC
Y0998646-5g
(7-Methylimidazo[1,2-A]Pyridin-3-Yl)Methanol
29096-61-5 95%
5g
$1040 2024-08-02
Chemenu
CM269629-1g
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 95%
1g
$351 2021-08-18
Chemenu
CM269629-1g
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 95%
1g
$*** 2023-03-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M940659-250mg
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 95%
250mg
¥936.00 2022-09-01
Alichem
A029198390-1g
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 95%
1g
$362.25 2023-09-02
A2B Chem LLC
AI46608-100mg
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 95%
100mg
$100.00 2024-04-20
1PlusChem
1P00I5V4-100mg
(7-Methylimidazo[1,2-A]Pyridin-3-Yl)Methanol
29096-61-5 95%
100mg
$238.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732525-250mg
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanol
29096-61-5 98%
250mg
¥2163.00 2024-05-20

(7-methylimidazo1,2-apyridin-3-yl)methanol 関連文献

(7-methylimidazo1,2-apyridin-3-yl)methanolに関する追加情報

Compound CAS No. 29096-61-5: (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol

The compound CAS No. 29096-61-5, commonly referred to as (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol, is a heterocyclic organic compound with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the imidazopyridine class, which is known for its diverse biological activities and applications in drug discovery. The structure of this molecule features a methanol group attached to an imidazo[1,2-a]pyridine ring system, with a methyl substituent at the 7-position of the imidazole moiety. This unique structure contributes to its potential as a bioactive agent.

Recent studies have highlighted the importance of imidazopyridines in medicinal chemistry due to their ability to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivative has been explored for its potential in treating neurological disorders, cancer, and inflammatory diseases. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of certain kinase enzymes, which are often overexpressed in cancer cells.

The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by functionalization at the 3-position with a methanol group and introduction of the methyl substituent at the 7-position. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic hydrogenation, have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of the synthesis but also align with green chemistry principles by reducing waste and energy consumption.

In terms of biological activity, (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol has shown promising results in preclinical studies. For example, a study conducted at the University of California revealed that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol has also been extensively studied. Research indicates that this compound has moderate oral bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes. These findings are crucial for determining its suitability as an oral therapeutic agent and for designing dosage regimens that maximize efficacy while minimizing toxicity.

From an industrial perspective, the demand for (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol is driven by its potential applications in drug development and chemical intermediates. Pharmaceutical companies are increasingly investing in research programs focused on imidazopyridines due to their versatility as scaffolds for novel drug candidates. Moreover, the compound's stability under various storage conditions makes it suitable for large-scale production and distribution.

In conclusion, (7-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a valuable addition to the arsenal of bioactive compounds available for therapeutic development. Its unique structure, coupled with its diverse biological activities and favorable pharmacokinetic properties, positions it as a promising candidate for addressing unmet medical needs. As research continues to uncover new applications and mechanisms of action for this compound, its role in advancing healthcare solutions is expected to grow significantly.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd